Hexacyclonate sodium
Overview
Description
Sodium hexacyclonate is an organic sodium salt of hexacyclonic acid. It is known for its role as a central nervous system stimulant . The compound has been used in various therapeutic applications, including the treatment of hyperlipoproteinemia and as a stimulant drug .
Mechanism of Action
Target of Action
Hexacyclonate sodium primarily acts as a central nervous system (CNS) stimulant .
Mode of Action
It is known to stimulate the central nervous system . It is chemically similar to the anticonvulsant gabapentin, with a hydroxyl group replacing the amine .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
This compound has been used for the treatment of alcoholism and for increasing motivation in elderly patients . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexacyclonate can be synthesized through the reaction of hexacyclonic acid with sodium hydroxide. The reaction typically involves dissolving hexacyclonic acid in a suitable solvent, followed by the addition of sodium hydroxide under controlled conditions to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of sodium hexacyclonate involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium hexacyclonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Sodium hexacyclonate can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Sodium hexacyclonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Gabapentin: Chemically similar to sodium hexacyclonate, with a hydroxyl group replacing the amine.
Gemfibrozil: Another compound used for the treatment of hyperlipoproteinemia, though it has different active substances.
Uniqueness: Sodium hexacyclonate is unique due to its specific chemical structure and its dual role as both a central nervous system stimulant and a therapeutic agent for hyperlipoproteinemia. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;2-[1-(hydroxymethyl)cyclohexyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3.Na/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h10H,1-7H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKROQTVZNJPNX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)[O-])CO.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220363 | |
Record name | Hexacyclonate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7009-49-6 | |
Record name | Sodium hexacyclonate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexacyclonate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXACYCLONATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XI46H39BZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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